molecular formula C8H5Cl2NO2 B097155 2,4-Dichloro-1-(2-nitrovinyl)benzene CAS No. 18984-21-9

2,4-Dichloro-1-(2-nitrovinyl)benzene

Cat. No.: B097155
CAS No.: 18984-21-9
M. Wt: 218.03 g/mol
InChI Key: LIWIJBBAMBDXME-ONEGZZNKSA-N
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Description

2,4-Dichloro-1-(2-nitrovinyl)benzene, commonly referred to as 2,4-DNPB, is an organic compound that has been used in a variety of scientific and industrial applications. It is a colorless solid that has a melting point of around 150 °C and is soluble in a variety of organic solvents. 2,4-DNPB is a versatile compound that can be used for a variety of purposes, including synthesis, research, and industrial applications.

Scientific Research Applications

  • Residue Analysis : A method has been developed for determining residues of 2,4-dichloro-1-(4-nitrophenoxy)-benzene and its metabolites in rice and wheat using electron capture gas-liquid chromatography. This technique is sensitive and suited for routine use, highlighting its application in agricultural and food safety research (Adler & Wargo, 1975).

  • Chemical Synthesis : The synthesis of 2,4-dichloro-6-nitrobenzoic acid through the reaction of 2,4-dichloro-6-nitrotoluene with HNO3 solution has been reported. This chemical process illustrates the compound's use in organic synthesis and materials chemistry (Liu & Du, 2008).

  • Adsorption Studies : Research on the adsorption of phenols, including 2,4-dichlorophenol, by Amberlite XAD-4 resin sheds light on environmental applications. This study is relevant for understanding the removal of phenolic compounds from water, contributing to environmental pollution control (Ku & Lee, 2000).

  • Material Properties : Investigation into the thermal decomposition of dinitro-chloro-azido benzenes, including compounds related to 2,4-dichloro-1-(2-nitrovinyl)benzene, provides insights into the thermal stability and potential applications in material science (Şen et al., 2014).

  • Green Chemistry : A green synthetic method for the preparation of 2-aryl-1,3,4-oxadiazoles using reactive 1,1-dichloro-2-nitroethene illustrates the compound's role in eco-friendly chemical synthesis. This method features high yields, purification simplicity, and energy efficiency, contributing to the field of sustainable chemistry (Zhu et al., 2015).

  • Analytical Methodology : A study on the determination of an anti-inflammatory methanesulfonanilide in plasma by high-speed liquid chromatography, where 2-(4'-chlorophenoxy)-4-nitromethanesulfonanilide is used as an internal standard, demonstrates the compound's utility in pharmaceutical and biomedical research (Chang et al., 1977).

  • Biological Studies : The biotransformation of 2,4-dichloro-1-(4-nitrophenoxy)benzene in barley and Apera spica vendi highlights its relevance in plant biology and herbicide metabolism studies. This research contributes to understanding how plants metabolize certain herbicides (Schütte & Hoffmann, 1982).

Safety and Hazards

The safety data sheet for a similar compound, 2,4-Dichloronitrobenzene, indicates that it is harmful if swallowed, harmful in contact with skin, and may cause an allergic skin reaction . It is also toxic to aquatic life with long-lasting effects . Similar precautions may apply to 2,4-Dichloro-1-(2-nitrovinyl)benzene, but specific safety data should be consulted.

Mechanism of Action

Mode of Action

It is known that nitrovinyl compounds can undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring . This could potentially be a part of the mode of action of 2,4-Dichloro-1-(2-nitrovinyl)benzene.

Pharmacokinetics

The compound has a Log Po/w (iLOGP) of 1.95, indicating its lipophilicity . Its water solubility is 0.0764 mg/ml .

Properties

IUPAC Name

2,4-dichloro-1-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO2/c9-7-2-1-6(8(10)5-7)3-4-11(12)13/h1-5H/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWIJBBAMBDXME-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879283
Record name 2,4-DICHLORO-B-NITROSTYRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18984-21-9
Record name 18984-21-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81882
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-DICHLORO-B-NITROSTYRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-2,4-Dichloro-β-nitrostyrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
2,4-Dichloro-1-(2-nitrovinyl)benzene

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